3-(2-bromophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a bromophenyl group, a tetrahydroisoquinolinone moiety, and a propanamide linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Cyclization: Formation of the tetrahydroisoquinolinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinolinone moiety.
Reduction: Reduction reactions could potentially modify the bromophenyl group or the amide linkage.
Substitution: The bromine atom on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups to the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry research may explore this compound for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, modulating their activity through binding interactions. The bromophenyl group and the tetrahydroisoquinolinone moiety could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
- 3-(2-fluorophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
Uniqueness
The presence of the bromine atom in 3-(2-bromophenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions with biological targets.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c19-16-4-2-1-3-13(16)6-8-17(22)21-14-7-5-12-9-10-20-18(23)15(12)11-14/h1-5,7,11H,6,8-10H2,(H,20,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFTUHFVJHZJPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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